N-Boc-2(R),3(R)-3-methylpentanal
Overview
Description
N-Boc-2®,3®-3-methylpentanal is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino function. The Boc group is widely used in organic synthesis to protect amines due to its stability under basic and nucleophilic conditions and its ease of removal under mild acidic conditions . This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and peptides.
Mechanism of Action
Mode of Action
The compound is part of the N-tert-butyloxycarbonyl (N-Boc) group, which is a classical masking functionality employed in organic synthesis for the protection of amino groups . The N-Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . This deprotection is achieved using oxalyl chloride in methanol, and the reactions take place under room temperature conditions .
Biochemical Pathways
The N-Boc group plays a pivotal role in the synthesis of multifunctional targets, especially in the context of amino functions . It’s involved in various biosynthetic and biodegradation pathways . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its characteristic applications, starting from its use in chemical transformations, via its relevance in nature .
Result of Action
The result of the compound’s action is the selective deprotection of the N-Boc group, which is crucial in various pharmaceutical and natural product synthesis . This deprotection strategy has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other reagents. For instance, the deprotection reactions take place under room temperature conditions . The use of flow technology for handling a biphasic segmented flow and the use of an inline liquid–liquid separator allows the recovery of both the eco-friendly organic solvent (CPME) and the reusable acidic aqueous phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-2®,3®-3-methylpentanal typically involves the protection of an amine with a Boc group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and yields the Boc-protected amine in high purity.
Industrial Production Methods
In an industrial setting, the production of N-Boc-2®,3®-3-methylpentanal can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids and ultrasound irradiation, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2®,3®-3-methylpentanal undergoes various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: TFA, hydrochloric acid (HCl), and other acids.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
N-Boc-2®,3®-3-methylpentanal has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-lithiopiperidine: Used in the synthesis of 2-aryl and 2-vinyl piperidines.
N-Boc-2-aminopyrrolidine: Used in the synthesis of pyrrolidine derivatives.
Uniqueness
N-Boc-2®,3®-3-methylpentanal is unique due to its specific stereochemistry and the presence of both a Boc-protected amine and an aldehyde group. This combination allows for selective reactions and the synthesis of complex molecules with high precision .
Properties
IUPAC Name |
tert-butyl N-[(2R,3R)-3-methyl-1-oxopentan-2-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAAJMSZVZJPOQ-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C=O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C=O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182566 | |
Record name | 1,1-Dimethylethyl N-[(1R,2R)-1-formyl-2-methylbutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141321-54-2 | |
Record name | 1,1-Dimethylethyl N-[(1R,2R)-1-formyl-2-methylbutyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141321-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(1R,2R)-1-formyl-2-methylbutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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